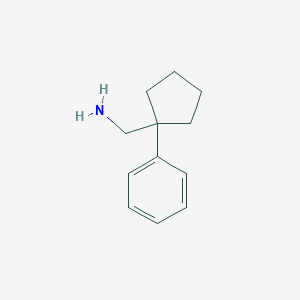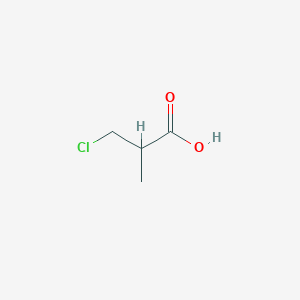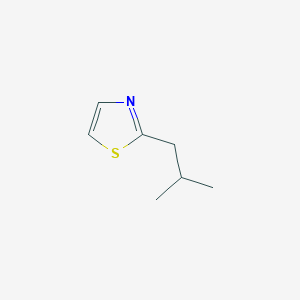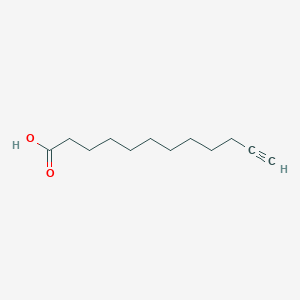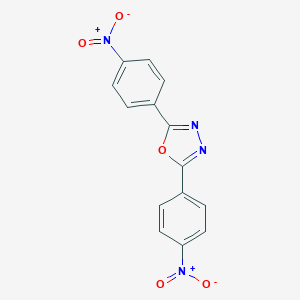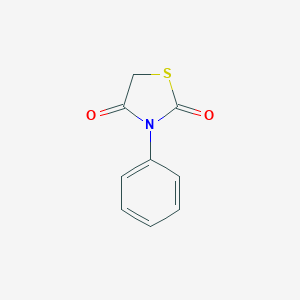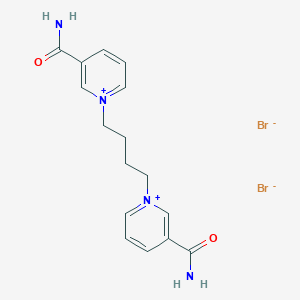
Pyridinium, 1,1'-tetramethylenebis(3-carbamoyl-, dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridinium, 1,1'-tetramethylenebis(3-carbamoyl-, dibromide) is a chemical compound that has been extensively studied for its potential applications in various fields. It is commonly referred to as "TMTD" and is a white crystalline powder that is soluble in water and ethanol. In
Mécanisme D'action
The mechanism of action of TMTD is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA and RNA synthesis. TMTD has also been shown to disrupt the cell membrane, leading to cell death.
Effets Biochimiques Et Physiologiques
TMTD has been shown to have a range of biochemical and physiological effects, including the inhibition of tumor growth, the inhibition of microbial growth, and the disruption of cell membrane integrity. TMTD has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of TMTD is that it is relatively easy to synthesize and is readily available. However, TMTD can be toxic and must be handled with care. In addition, TMTD can be difficult to work with due to its low solubility in many solvents.
Orientations Futures
There are several potential future directions for research on TMTD. One area of interest is the development of new antitumor and antimicrobial agents based on the structure of TMTD. Another area of interest is the development of new materials and composites based on TMTD. Finally, further research is needed to fully understand the mechanism of action of TMTD and its potential applications in medicine and agriculture.
Méthodes De Synthèse
TMTD can be synthesized by reacting 1,1'-tetramethylenebis(3-aminopyridinium) dibromide with urea in the presence of a base. The reaction takes place in water and the product is obtained by filtration and drying. The yield of the reaction is typically around 70%.
Applications De Recherche Scientifique
TMTD has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, TMTD has been investigated for its antitumor and antimicrobial properties. In agriculture, TMTD has been studied for its potential use as a pesticide. In materials science, TMTD has been explored for its use in the synthesis of various polymers and composites.
Propriétés
Numéro CAS |
19293-85-7 |
|---|---|
Nom du produit |
Pyridinium, 1,1'-tetramethylenebis(3-carbamoyl-, dibromide |
Formule moléculaire |
C16H20Br2N4O2 |
Poids moléculaire |
460.2 g/mol |
Nom IUPAC |
1-[4-(3-carbamoylpyridin-1-ium-1-yl)butyl]pyridin-1-ium-3-carboxamide;dibromide |
InChI |
InChI=1S/C16H18N4O2.2BrH/c17-15(21)13-5-3-9-19(11-13)7-1-2-8-20-10-4-6-14(12-20)16(18)22;;/h3-6,9-12H,1-2,7-8H2,(H2-2,17,18,21,22);2*1H |
Clé InChI |
BBVWQBFYOIYIKU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C[N+](=C1)CCCC[N+]2=CC=CC(=C2)C(=O)N)C(=O)N.[Br-].[Br-] |
SMILES canonique |
C1=CC(=C[N+](=C1)CCCC[N+]2=CC=CC(=C2)C(=O)N)C(=O)N.[Br-].[Br-] |
Synonymes |
1-[4-(5-carbamoylpyridin-1-yl)butyl]pyridine-5-carboxamide dibromide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



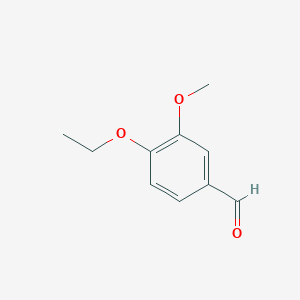
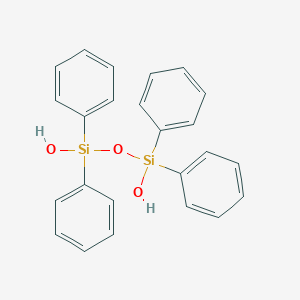
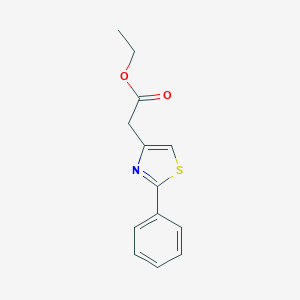
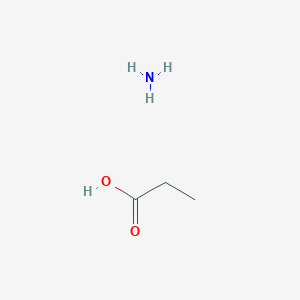
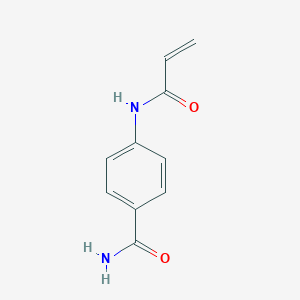
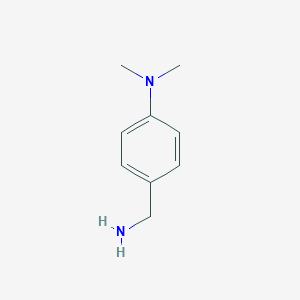
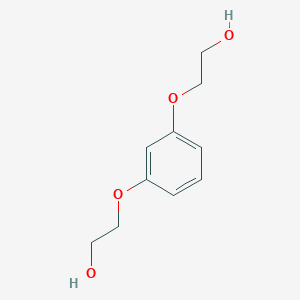
![Benzo[a]phenazine 12-oxide](/img/structure/B93276.png)
